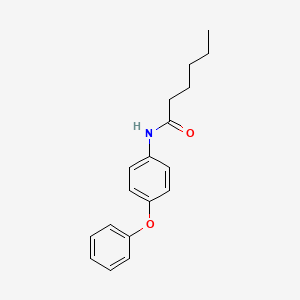

N-(4-phenoxyphenyl)hexanamide

Description

N-(4-Phenoxyphenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide chain (CH3(CH2)4CONH-) attached to a 4-phenoxyphenyl moiety. The phenoxy group confers increased lipophilicity compared to simpler aryl substituents (e.g., fluorophenyl or sulfamoylphenyl), which may influence solubility, membrane permeability, and protein-binding interactions .

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-(4-phenoxyphenyl)hexanamide |

InChI |

InChI=1S/C18H21NO2/c1-2-3-5-10-18(20)19-15-11-13-17(14-12-15)21-16-8-6-4-7-9-16/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,19,20) |

InChI Key |

IDALXKZGTSGAFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below summarizes key structural analogs of N-(4-phenoxyphenyl)hexanamide, highlighting differences in substituents, molecular formulas, and weights:

Key Observations:

- Lipophilicity: The phenoxy group in the target compound likely increases logP compared to fluorophenyl (electron-withdrawing F) or sulfamoylphenyl (polar SO2NH2) derivatives .

- Steric Effects: Bulkier substituents (e.g., propargyloxy in ) may hinder binding to enzymatic active sites compared to phenoxy.

- Chain Length : Hexanamide (C6) balances lipophilicity and solubility; longer chains (e.g., hexadecanamide in ) reduce aqueous solubility.

Cytochrome P450 (CYP) Inhibition

- N-Methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (): Acts as a selective CYP epoxidation inhibitor (IC50 = 13 µM). The propargyloxy group enables mechanism-based irreversible inhibition via acetylenic bond metabolism .

- However, its lipophilicity could enhance membrane penetration for CYP interaction.

Cytotoxic Activity

- (E)-N-(2-(3-(4-Methoxyphenyl)prop-1-en-1-yl)phenyl)hexanamide (): Exhibits cytotoxic activity, likely due to the methoxyphenyl-propenyl moiety stabilizing π-π interactions with cellular targets .

- Implications for Target Compound: The 4-phenoxyphenyl group may similarly engage in hydrophobic or aromatic interactions, though its electron-rich nature could alter binding specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.